(3R)-3-(methylamino)butan-1-ol
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Overview
Description
(3R)-3-(methylamino)butan-1-ol: is a chiral amine alcohol compound. It is characterized by the presence of a methylamino group attached to the third carbon of a butanol chain. The compound’s chirality is denoted by the (3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (3R)-3-(methylamino)butan-1-ol involves the reductive amination of 3-hydroxybutanal with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the (3R) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-(methylamino)butan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry:
Chiral Building Block: (3R)-3-(methylamino)butan-1-ol is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitor: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological conditions.
Industry:
Specialty Chemicals: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which (3R)-3-(methylamino)butan-1-ol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
(3S)-3-(methylamino)butan-1-ol: The enantiomer of (3R)-3-(methylamino)butan-1-ol, differing in the spatial arrangement of atoms.
(3R)-3-(ethylamino)butan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
(3R)-3-(methylamino)pentan-1-ol: Similar structure but with a pentanol chain instead of a butanol chain.
Uniqueness:
Chirality: The (3R) configuration provides specific stereochemical properties that can influence the compound’s reactivity and interactions.
Functional Groups: The presence of both a methylamino group and a hydroxyl group allows for diverse chemical reactions and applications.
Properties
CAS No. |
1620680-35-4 |
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Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3R)-3-(methylamino)butan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
HNNZBZKURNBXOO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCO)NC |
Canonical SMILES |
CC(CCO)NC |
Purity |
95 |
Origin of Product |
United States |
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